Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate
Description
Properties
IUPAC Name |
ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO3S/c1-3-5-6-7-8-9-10-11-12-13-18-28-19-22(25)24-21-16-14-20(15-17-21)23(26)27-4-2/h14-17H,3-13,18-19H2,1-2H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBKXCQXLFMQCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCC(=O)NC1=CC=C(C=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Dodecyl Mercaptan with Chloroacetyl Chloride
Dodecyl mercaptan (C₁₂H₂₅SH) reacts with chloroacetyl chloride (ClCH₂COCl) in the presence of a base such as triethylamine to form 2-dodecylsulfanylacetyl chloride (C₁₂H₂₅S-CH₂COCl). The base neutralizes HCl, driving the reaction to completion.
Reaction Conditions
-
Solvent: Anhydrous dichloromethane or tetrahydrofuran.
-
Temperature: 0–25°C under inert atmosphere.
-
Molar Ratio: 1:1.2 (dodecyl mercaptan : chloroacetyl chloride).
Mechanistic Insight
The thiolate ion (C₁₂H₂₅S⁻) attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride. This SN2 mechanism is favored in polar aprotic solvents.
Amide Bond Formation with Ethyl 4-Aminobenzoate
The acyl chloride reacts with ethyl 4-aminobenzoate to form the target amide. This step requires careful control of stoichiometry and reaction conditions to prevent over-acylation or hydrolysis.
Direct Aminolysis Using Acyl Chloride
Ethyl 4-aminobenzoate is treated with 2-dodecylsulfanylacetyl chloride in the presence of a base (e.g., pyridine or triethylamine):
Procedure
-
Dissolve ethyl 4-aminobenzoate (1 equiv) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equiv) to scavenge HCl.
-
Slowly add 2-dodecylsulfanylacetyl chloride (1.1 equiv) at 0°C.
Workup
Coupling Agent-Mediated Synthesis
Alternative methods employ coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to activate the carboxylic acid (2-dodecylsulfanylacetic acid) for amide formation:
Reaction Scheme
-
Activate 2-dodecylsulfanylacetic acid with EDCl/HOBt in DMF.
-
Add ethyl 4-aminobenzoate and stir at room temperature for 24 hours.
-
Isolate the product via column chromatography (silica gel, hexane/ethyl acetate).
Advantages
Optimization and Industrial Scalability
Catalyst Selection
Titanium-based catalysts (e.g., tetra(n-butoxide) titanium) enhance reaction rates in esterification and transesterification, as demonstrated in analogous syntheses. For amide formation, catalytic DMAP (4-dimethylaminopyridine) improves acylation efficiency.
Solvent and Temperature Effects
Yield and Purity Considerations
-
Recrystallization: Ethanol/water mixtures yield crystals with >99% purity.
-
Chromatography: Silica gel chromatography resolves byproducts but is less feasible for large-scale production.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Acyl Chloride Aminolysis | 70–85% | >99% | High | Moderate |
| EDCl/HOBt Coupling | 65–75% | 95–98% | Moderate | High |
Key Findings
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, resulting in the observed therapeutic or biochemical effects.
Comparison with Similar Compounds
Ethyl 4-(Carbamoylamino)Benzoate Derivatives
Key Examples: Ethyl 4-(carbamoylamino)benzoate and methyl 4-(carbamoylamino)benzoate (Fig. 2, ).
Heterocyclic-Linked Analogues
Examples :
- I-6373 : Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate ().
- Compound A24 : Ethyl 4-(2-(5-pyridin-4-yl)-1,3,4-oxadiazole-2-yl thio)acetamido benzoate ().
- Structural Features : Aromatic heterocycles (isoxazole, oxadiazole) replace the dodecyl chain.
- Impact on Properties: Enhanced π-π stacking and dipole interactions. Potential for targeting enzymes or receptors (e.g., kinase inhibitors).
- Applications : Anticancer or antimicrobial agents due to heterocyclic bioactivity .
Aromatic and Halogen-Substituted Analogues
Examples :
- Ethyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzoate (CAS 111200-10-3, ).
- Ethyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate (CAS 1562439-62-6, ).
- Structural Features: Halogenated phenyl or phenoxy groups.
- Impact on Properties :
- Increased molecular weight and steric bulk.
- Electron-withdrawing effects (Cl, F) alter electronic density on the benzene ring.
- Applications: Potential agrochemicals or photostable materials due to halogenated groups .
Alkyl Chain Variants
Examples :
- Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG, ).
- Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV, ).
- Structural Features : Shorter alkyl chains with hydroxyl or bulky substituents.
- Impact on Properties :
- Applications : Crystal engineering or antioxidant additives .
Data Table: Key Properties of Ethyl 4-[(2-Dodecylsulfanylacetyl)Amino]Benzoate and Analogues
*Estimated based on structural formula.
Key Research Findings
- Lipophilicity and Bioactivity: The dodecyl chain in the target compound significantly increases logP compared to polar analogues like ethyl 4-(carbamoylamino)benzoate, suggesting utility in lipid-rich environments .
- Synthetic Flexibility: Ethyl 4-aminobenzoate serves as a versatile precursor for diverse substituents via acylation, sulfonation, or heterocyclic coupling .
- Structure-Property Relationships : Bulky or halogenated substituents enhance thermal stability and photoresistance, while heterocycles improve target specificity in drug design .
Biological Activity
Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate is a benzoate derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicine and biochemistry. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant research findings.
Chemical Structure and Properties
This compound features a dodecylsulfanylacetyl group, which enhances its hydrophobic properties and facilitates interactions with biological membranes. The presence of the benzoate moiety suggests potential applications as a local anesthetic, similar to other benzoate compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It can bind to receptors, influencing signal transduction processes.
- Membrane Interaction : Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function.
Local Anesthetic Properties
Research indicates that this compound exhibits local anesthetic effects similar to other benzoates. A comparative study highlighted the anesthetic potency of various benzoate derivatives, including this compound. The results showed that it could effectively block nerve conduction at specific concentrations, making it a candidate for further development in pain management therapies .
Antioxidant Activity
In vitro studies have demonstrated that this compound possesses significant antioxidant properties. This activity was assessed using various assays such as DPPH and FRAP, which measure the ability to scavenge free radicals and reduce ferric ions, respectively. The compound showed a notable capacity to reduce oxidative stress markers in cell cultures .
Gastroprotective Effects
A study focused on the gastroprotective effects of related benzoate compounds revealed that this compound could enhance gastric mucosal defense mechanisms. This was evidenced by increased mucus production, reduced gastric lesions, and improved histological parameters in animal models treated with the compound . The underlying mechanisms were attributed to its antioxidant properties and the modulation of gastric pH levels.
Comparative Studies
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Local Anesthetic Effect | Antioxidant Activity | Gastroprotective Effect |
|---|---|---|---|
| This compound | Moderate | High | High |
| Ethyl benzoate | Low | Moderate | Low |
| Ethyl 4-aminobenzoate | Moderate | Low | Moderate |
This table illustrates that this compound has enhanced biological activities compared to its simpler analogs.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Local Anesthetic Efficacy : A study evaluated various benzoates for their anesthetic properties through surface anesthesia tests. The results indicated that compounds with longer alkyl chains, such as this compound, exhibited improved efficacy compared to shorter-chain analogs .
- Antioxidant Studies : In vitro antioxidant assays demonstrated that this compound significantly reduced oxidative stress in cultured cells. The IC50 values indicated strong scavenging activity against free radicals .
- Gastroprotective Studies : Experimental models showed that pretreatment with the compound led to a significant decrease in gastric lesions induced by ethanol exposure. Histological examinations confirmed reduced inflammation and enhanced mucosal integrity .
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-[(2-dodecylsulfanylacetyl)amino]benzoate, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalizing the benzoate core. For example, a nucleophilic substitution or coupling reaction can introduce the dodecylsulfanylacetyl group. Key steps include:
- Amination : Reacting ethyl 4-aminobenzoate with a dodecylsulfanylacetyl chloride derivative under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acyl chloride), temperature (0–25°C), and reaction time (12–24 hrs). Monitoring via TLC or HPLC ensures reaction completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm the ester group (δ ~4.3 ppm for –OCH2CH3), aromatic protons (δ ~7.8–8.1 ppm), and dodecyl chain signals (δ ~1.2–1.6 ppm).
- IR Spectroscopy : Identify the carbonyl stretch (C=O, ~1700 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular weight and fragmentation patterns.
- HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can X-ray crystallography resolve the crystal structure of this compound, and what challenges arise from its flexible dodecylsulfanyl chain?
Methodological Answer:
- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single crystal mounted on a diffractometer (e.g., Xcalibur).
- Structure Solution : Employ SHELXT for direct methods or SHELXD for experimental phasing.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms.
- Challenges : The dodecylsulfanyl chain’s flexibility may lead to disorder. Mitigate this by:
Q. What strategies are effective in analyzing the compound’s interaction with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes. Parameterize the dodecyl chain’s hydrophobicity for lipid-binding pockets.
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations.
- Enzymatic Assays : Test inhibitory activity (IC50) in vitro. For example, if targeting a kinase, use a fluorescence-based ADP-Glo™ assay.
- Comparative Studies : Compare with analogs (e.g., shorter alkyl chains) to establish structure-activity relationships (SAR) .
Q. How can contradictions in experimental data (e.g., conflicting biological activity reports) be systematically addressed?
Methodological Answer:
- Reproducibility Checks : Replicate experiments under standardized conditions (solvent, temperature, assay protocol).
- Computational Validation : Perform MD simulations to assess target binding stability under varying conditions.
- Meta-Analysis : Review literature on structurally similar compounds (e.g., ethyl 4-[(dimethylcarbamothioyl)amino]benzoate) to identify trends in substituent effects.
- Data Triangulation : Correlate crystallographic data (bond lengths, angles) with DFT-calculated geometries to validate structural hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
